molecular formula C10H8ClN3O B11796933 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11796933
M. Wt: 221.64 g/mol
InChI Key: FXVQWGOECXEEOO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule belonging to the class of aryl-substituted imidazole derivatives. This compound is built on the 1H-imidazole-4-carboxamide scaffold, a structure noted in scientific literature for its role as a plant-growth regulator produced by certain fungi . The specific addition of a 2-chlorophenyl group at the 1-position of the imidazole ring is a common structural modification in medicinal and agrochemical research, often used to explore structure-activity relationships and optimize properties like target binding and bioavailability. As an analog of 1H-imidazole-4-carboxamide, it is of significant interest in various research areas, including the development of novel heterocyclic compounds and the study of enzyme inhibitors . Researchers utilize this chemical as a key intermediate in organic synthesis and for constructing more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, or for application in humans or animals.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

1-(2-chlorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,(H2,12,15)

InChI Key

FXVQWGOECXEEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminomaleonitrile (DAMN) with Aromatic Aldehydes

A foundational approach involves the cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with 2-chlorobenzaldehyde. This method, adapted from oxidative cyclo-condensation protocols, employs cerium(IV) ammonium nitrate (CAN) and nitric acid (HNO₃) as catalysts . The reaction proceeds via a one-pot mechanism:

  • Imine Formation : DAMN reacts with 2-chlorobenzaldehyde to form a Schiff base intermediate.

  • Oxidative Cyclization : CAN/HNO₃ facilitates dehydrogenation, closing the imidazole ring.

  • Hydrolysis : The nitrile group at position 5 is hydrolyzed to a carboxamide under acidic or basic conditions.

Key Conditions :

  • Catalyst : CAN (0.45 equiv.) with HNO₃ (1.2 equiv.)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 70°C, 4–6 hours

  • Yield : 78–85%

Computational studies on analogous systems suggest that electron-withdrawing groups (e.g., Cl) on the aromatic aldehyde enhance reaction kinetics by stabilizing transition states .

Imidoyl Chloride Cycloaddition with Isocyanoacetates

A modular strategy involves cycloaddition between imidoyl chlorides and ethyl isocyanoacetate, followed by functional group interconversion . For 1-(2-chlorophenyl)-1H-imidazole-4-carboxamide:

  • Imidoyl Chloride Synthesis :

    • 2-Chlorobenzaldehyde is condensed with aniline derivatives to form N-arylbenzamides.

    • Treatment with SOCl₂ converts the amide to the corresponding imidoyl chloride.

  • Cycloaddition : The imidoyl chloride reacts with ethyl isocyanoacetate in the presence of a base (e.g., K₂CO₃), forming the imidazole-4-carboxylate ester.

  • Carboxamide Formation : The ester undergoes hydrolysis (NaOH/H₂O) to the carboxylic acid, followed by amidation (NH₃ or NH₂OH).

Key Conditions :

  • Base : K₂CO₃ (2.0 equiv.)

  • Solvent : Tetrahydrofuran (THF), room temperature

  • Yield : 65–72% for the cycloaddition step; 90% conversion to carboxamide

This method offers flexibility in introducing diverse aryl groups but requires anhydrous conditions for imidoyl chloride stability.

Regioselective Synthesis via Diazacarboxamide Intermediates

Regioselectivity challenges in imidazole synthesis are addressed using 2-hydroxyaryl-directed cyclization . Although originally developed for 2-hydroxyaryl derivatives, the protocol is adaptable to chlorophenyl analogs:

  • Schiff Base Formation : DAMN reacts with 2-chlorobenzaldehyde to generate a diaminomaleonitrile-based imine.

  • Cyclization : Treatment with a second aldehyde (e.g., benzaldehyde) in acetic acid induces cyclization, forming a diazacarboxamide intermediate.

  • Rearrangement : Acid-catalyzed diaza-Cope rearrangement yields the imidazole core.

Key Conditions :

  • Acid Catalyst : Acetic acid (glacial), reflux

  • Reaction Time : 8–12 hours

  • Yield : 68–75%

Density functional theory (DFT) calculations indicate that the 2-chlorophenyl group stabilizes the transition state via π-stacking interactions, favoring imidazole over pyrazine byproducts .

Multi-Step Synthesis from 2-Chlorotrityl Chloride

A patent-derived method synthesizes clotrimazole analogs, adaptable to this compound :

  • Friedel-Crafts Alkylation : 2-Chlorobenzaldehyde reacts with benzene in concentrated H₂SO₄ to form diphenyl-(2-chlorophenyl)methane.

  • Chlorination : PCl₃-mediated chlorination yields 2-chlorotrityl chloride.

  • Imidazole Coupling : The trityl chloride reacts with imidazole-4-carboxamide in the presence of triethylamine.

Key Conditions :

  • Chlorination Agent : PCl₃ (3.0 equiv.), 80°C

  • Coupling Base : Triethylamine (2.5 equiv.)

  • Yield : 60–65%

This route is less favored due to low regiocontrol and hazardous chlorination steps.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Advantages Limitations
DAMN Cyclocondensation DAMN, 2-chlorobenzaldehydeCAN/HNO₃, ethanol/water78–85%One-pot, scalableRequires nitrile hydrolysis
Imidoyl Chloride Imidoyl chloride, isocyanoacetateK₂CO₃, THF65–72%Modular aryl substitutionAnhydrous conditions needed
Diazacarboxamide DAMN, aldehydesAcetic acid, reflux68–75%High regioselectivityMulti-step rearrangement
Friedel-Crafts 2-Chlorobenzaldehyde, benzeneH₂SO₄, PCl₃60–65%Industrial applicabilityLow yield, hazardous reagents

Mechanistic Insights and Optimization Strategies

  • Catalyst Selection : CAN/HNO₃ systems outperform traditional Lewis acids (e.g., AlCl₃) in oxidative cyclization due to redox-active Ce⁴⁺ .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve imidoyl chloride reactivity but increase side reactions .

  • Temperature Control : Cyclocondensation at 70°C balances reaction rate and byproduct formation .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that imidazole derivatives, including 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of novel imidazole-based hybrids that showed strong inhibition of tumor growth by targeting specific enzymes such as human carbonic anhydrases (hCA-IX and hCA-II) . These compounds were effective against breast cancer cell lines while showing minimal toxicity to normal cells, indicating their potential as selective anticancer agents.

Mechanistic Insights

The mechanism of action for these compounds often involves binding to specific molecular targets, modulating their activity. For instance, imidazole derivatives have been shown to inhibit pathways crucial for cancer cell proliferation and survival . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can significantly enhance anticancer efficacy .

Biological Research

Biological Assays

This compound is utilized in various biological assays to explore its effects on different biological pathways. Its ability to interact with cellular targets makes it a valuable tool for understanding disease mechanisms, particularly in cancer and infectious diseases .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown potential as an antimicrobial agent. The emergence of drug-resistant pathogens necessitates the development of new therapeutic agents. Studies have reported that imidazole derivatives possess broad-spectrum antimicrobial activities, making them candidates for treating resistant infections .

Industrial Applications

Catalysis and Material Science

The unique structural features of this compound allow it to be explored in industrial applications. Its potential as a catalyst in chemical reactions has been investigated, which may lead to more efficient synthetic pathways in organic chemistry. Furthermore, the compound's properties may contribute to the development of new materials with specific functionalities .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluation of anticancer efficacyShowed strong inhibition against breast cancer cell lines with selectivity towards cancerous cells.
Mechanistic Study Understanding binding mechanismsIdentified key interactions with hCA enzymes that facilitate tumor growth inhibition.
Antimicrobial Evaluation Broad-spectrum activity assessmentDemonstrated effectiveness against multi-drug resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide N1: 2-chlorophenyl; C4: carboxamide C10H8ClN3O 221.64 g/mol ADA inhibition (hypothesized)
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid N1: 4-chlorophenyl; C4: carboxylic acid C10H7ClN2O2 222.63 g/mol High purity (99.85%); drug intermediate
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride N1: 3-chlorophenyl; C4: carboxylic acid C10H8Cl2N2O2 259.09 g/mol Enhanced solubility (hydrochloride salt)
1-(1-Hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide N1: hydroxyalkyl-phenyl; C4: carboxamide C14H17N3O2 259.30 g/mol Improved oral bioavailability
1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid N1: 2,4-dichlorophenyl; C4: carboxylic acid C10H6Cl2N2O2 257.07 g/mol Increased lipophilicity
1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid N1: 4-fluorophenyl; C4: carboxylic acid C10H7FN2O2 206.17 g/mol Enhanced metabolic stability

Positional Isomerism and Electronic Effects

  • Chlorophenyl Position: The target compound’s ortho-chlorophenyl group (vs. In contrast, the para-chlorophenyl derivative () is a common intermediate in drug synthesis due to its planar geometry.
  • Fluorine vs.

Functional Group Modifications

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound (vs. carboxylic acid in ) offers better membrane permeability due to reduced ionization at physiological pH. However, carboxylic acid derivatives (e.g., ) are more water-soluble, favoring formulation as salts .
  • Hydroxyalkyl-Phenyl Substitution : The 1-(1-hydroxy-4-phenylbutan-2-yl) variant () demonstrates superior oral bioavailability, attributed to the hydroxyalkyl chain enhancing solubility and intestinal absorption .

Biological Activity

1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The imidazole ring, along with the carboxamide and chlorophenyl substituents, contributes to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : Approximately 223.64 g/mol
  • Structure : The compound consists of an imidazole ring substituted with a chlorophenyl group and a carboxamide functional group.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially acting through modulation of immune responses. It has been shown to enhance T-cell coactivation and improve dendritic cell immunogenicity, contributing to stronger immune responses .
  • Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications in the chlorophenyl group can significantly influence its anticancer efficacy .

The biological mechanisms through which this compound exerts its effects include:

  • Modulation of Cell Signaling Pathways : The compound interacts with key signaling pathways involved in cell proliferation and apoptosis. This interaction may lead to altered expression of genes associated with cancer progression .
  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in tumor growth and inflammation, although further research is needed to elucidate these pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. Comparative studies with similar compounds reveal notable trends:

Compound NameMolecular FormulaKey FeaturesIC50 (µM)
1-(3-Chlorophenyl)-1H-imidazole-4-carboxamideC10H8ClN3OSimilar imidazole structure; different halogen substitution12.5
N-(4-Chlorophenyl)-5-nitro-1H-imidazole-4-carboxamideC11H9ClN4O3Nitro group substitution; potential antibacterial activity15.0
This compoundC10H8ClN3OVariation in phenyl substitution; similar biological activity10.0

This table highlights that the position and type of substituents on the phenyl ring can significantly affect the compound's potency against cancer cell lines.

Case Studies

Several case studies have focused on the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver carcinoma cells, showing an IC50 value of approximately 10 µM, indicating promising potential as an anticancer agent .
  • Anti-inflammatory Mechanism Exploration : A study investigating its role in immune modulation found that treatment with this compound enhanced the activation markers on dendritic cells, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What are the key steps in synthesizing 1-(2-Chlorophenyl)-1H-imidazole-4-carboxamide, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the imidazole core via condensation of chlorophenyl precursors with carboxamide intermediates under controlled pH and temperature (60–80°C) .
  • Substitution Reactions : Introduction of the 2-chlorophenyl group using electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Q. Monitoring Techniques :

  • Thin-Layer Chromatography (TLC) : To track reaction progress and confirm intermediate formation .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification of the final product (≥95% purity threshold) .

Q. Example Reaction Conditions :

StepReagents/CatalystsTemperatureTimeYield
1NH₄OAc, AcOH80°C6h65%
2Pd(PPh₃)₄, K₂CO₃100°C12h72%

Q. What spectroscopic methods are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm the imidazole ring structure, chlorophenyl substitution pattern, and carboxamide group .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 235.0543 for [M+H]⁺) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for carboxamide) .

Q. What safety considerations are critical when handling this compound?

Methodological Answer: Key safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors implicated in disease pathways (e.g., kinases, GPCRs) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinases) .
    • Cell Viability (MTT Assay) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. Data Interpretation :

  • Compare results with positive controls (e.g., staurosporine for kinase inhibition).
  • Validate hits using orthogonal assays (e.g., Western blot for target protein modulation) .

Q. How is X-ray crystallography applied to determine the compound’s structure?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like DMSO/water (1:1 v/v) to grow single crystals .
  • Data Collection : Employ a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution and refinement (R-factor < 0.05) .

Q. Key Parameters :

ParameterValue
Space GroupP21/c
Unit Cell (Å)a=18.56, b=9.27, c=24.72
β Angle116.8°

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Optimization : Standardize conditions (e.g., pH, temperature, cell passage number) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Mechanistic Follow-Up : Conduct isothermal titration calorimetry (ITC) to validate binding constants (Kd) .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay sensitivity differences. Cross-validate using SPR (Surface Plasmon Resonance) for direct binding measurements .

Q. What computational methods predict the compound’s binding affinity to enzyme targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (PDB ID: 3ERT for kinases) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Models : Derive predictive equations based on substituent effects (e.g., Hammett σ values for chlorophenyl groups) .

Q. Example Output :

SoftwarePredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
AutoDock-8.2 ± 0.312.5

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃) to probe electronic/steric effects .
  • Biological Testing : Compare analogs in dose-response assays (e.g., EC₅₀ shifts from 5 µM to 0.5 µM with fluorophenyl substitution) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., carboxamide for hydrogen bonding) using Schrödinger Phase .

Q. SAR Insights :

SubstituentActivity Trend
2-ClHigh (Baseline)
4-F3x Increase
3-NO₂Inactive

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water) to enhance atom economy .
  • Flow Chemistry : Implement continuous flow reactors to reduce reaction time (from 12h to 2h) .

Case Study : Switching from batch to flow synthesis increased yield from 65% to 85% for the imidazole core .

Q. How do advanced NMR techniques elucidate dynamic molecular behavior?

Methodological Answer:

  • Relaxation Measurements (T₁/T₂) : Probe molecular flexibility (e.g., imidazole ring rigidity) .
  • NOESY/ROESY : Determine spatial proximity between chlorophenyl and carboxamide groups .
  • Variable-Temperature NMR : Identify conformational changes (e.g., ring puckering at -40°C) .

Q. Example Data :

Protonδ (ppm)NOE Correlations
H-27.85H-4, H-6 (aryl)

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